molecular formula C18H16N4O5S2 B2838935 (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-15-1

(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2838935
CAS No.: 864927-15-1
M. Wt: 432.47
InChI Key: ONKLVSQJLAHXNM-HWKANZROSA-N
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Description

(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyridine core, a cyano group, a nitrothiophene moiety, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Acrylamide Formation: The acrylamide moiety is formed by reacting the intermediate with an appropriate acrylamide derivative under conditions that favor the (E)-isomer.

    Nitrothiophene Addition: The nitrothiophene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Coupling: Palladium catalysts, ligands, and bases

Major Products

    Reduction of Nitro Group: Amino derivative

    Reduction of Cyano Group: Amine derivative

    Hydrolysis of Ester: Carboxylic acid derivative

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of thienopyridines have been studied for their potential as enzyme inhibitors, particularly targeting kinases and proteases. This compound could be explored for similar applications.

Medicine

Thienopyridine derivatives are known for their antiplatelet activity, which is crucial in preventing blood clots. This compound could be investigated for its potential as an antiplatelet agent or other therapeutic uses.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the target enzyme, blocking its activity. The nitrothiophene and cyano groups could play crucial roles in binding to the enzyme’s active site, while the thienopyridine core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.

    Ticlopidine: Similar in structure and function to clopidogrel.

    Prasugrel: A more potent antiplatelet agent compared to clopidogrel and ticlopidine.

Uniqueness

(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other thienopyridine derivatives. The presence of the nitrothiophene moiety, in particular, could offer unique interactions with biological targets or novel electronic properties for industrial applications.

Properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c1-2-27-18(24)21-8-7-12-13(9-19)17(29-14(12)10-21)20-15(23)5-3-11-4-6-16(28-11)22(25)26/h3-6H,2,7-8,10H2,1H3,(H,20,23)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKLVSQJLAHXNM-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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